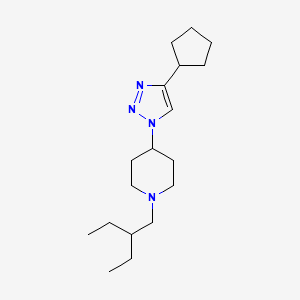![molecular formula C16H16N4S B5903558 N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a novel compound that has been synthesized recently. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce cell death. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments. This compound is easy to synthesize and purify. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders. Moreover, it would be interesting to explore the structure-activity relationship of this compound and identify more potent analogs. Finally, it would be worthwhile to investigate the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies.
In conclusion, N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a novel compound that has potential applications in the field of medicinal chemistry. This compound has been shown to possess anticancer, antiviral, anti-inflammatory, and antioxidant properties. Further research is needed to elucidate the mechanism of action and explore the potential applications of this compound.
Synthesemethoden
The synthesis of N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the reaction of 2-methylthieno[2,3-d]pyrimidin-4-amine with N-(pyridin-3-ylmethyl)allylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against several cancer cell lines. It has also been shown to possess antiviral activity against herpes simplex virus type 1. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-methyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-3-8-20(11-13-5-4-7-17-10-13)15-14-6-9-21-16(14)19-12(2)18-15/h3-7,9-10H,1,8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPCYVTNMWZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N(CC=C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methylsulfonyl)benzamide](/img/structure/B5903475.png)
![3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid](/img/structure/B5903482.png)
![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)


![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)